Ethyl (S)-4-cyano-3-hydroxybutyrate
Overview
Description
Ethyl (S)-4-cyano-3-hydroxybutyrate is an organic compound with the molecular formula C7H11NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (S)-4-cyano-3-hydroxybutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyanide ion in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Temperature: Moderate temperatures (20-50°C)
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
Catalysts: Bases such as sodium ethoxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the reaction, and the process is often optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl (S)-4-cyano-3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the cyano group to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: Sodium azide (NaN3) or other nucleophiles in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (S)-4-cyano-3-hydroxybutyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Ethyl (S)-4-cyano-3-hydroxybutyrate exerts its effects involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and biochemical pathways, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Ethyl (S)-4-cyano-3-hydroxybutyrate can be compared with other similar compounds such as:
Ethyl 4-cyano-3-hydroxybutyrate: The non-chiral version of the compound.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Cyano-3-hydroxybutyric acid: The free acid form of the compound.
Uniqueness: The chiral nature of this compound makes it unique, as it can interact with biological systems in a stereospecific manner, which is crucial for its potential pharmaceutical applications.
Properties
IUPAC Name |
ethyl (3S)-4-cyano-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQFROBMBSKWQY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427305 | |
Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312745-91-8 | |
Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.